4-methoxy-N-(2-nitrophenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and starting materials are used on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(2-nitrophenyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and sulfonamide groups may play a role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but with a chloro group instead of a methoxy group.
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: Similar structure but with an additional methyl group on the nitrophenyl ring.
Uniqueness
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings
Properties
Molecular Formula |
C13H12N2O5S |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c1-20-10-6-8-11(9-7-10)21(18,19)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3 |
InChI Key |
SQJAYQBTXZAYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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